molecular formula C23H16FNO3 B2861896 4-fluoro-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide CAS No. 923131-74-2

4-fluoro-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide

Numéro de catalogue: B2861896
Numéro CAS: 923131-74-2
Poids moléculaire: 373.383
Clé InChI: AZICUKYBDASKGL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-fluoro-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a fluorinated benzamide derivative featuring a chromen-4-one scaffold substituted with a 3-methylphenyl group at position 2. The compound’s structure integrates a benzamide moiety with a 4-fluoro substituent, which may influence its electronic properties, solubility, and biological interactions.

Propriétés

IUPAC Name

4-fluoro-N-[2-(3-methylphenyl)-4-oxochromen-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FNO3/c1-14-3-2-4-16(11-14)22-13-20(26)19-12-18(9-10-21(19)28-22)25-23(27)15-5-7-17(24)8-6-15/h2-13H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZICUKYBDASKGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Core Coumarin Skeleton Formation

The chromen-4-one (coumarin) core is synthesized via the Pechmann condensation , a classic method for coumarin derivatives. This involves the condensation of a phenol derivative (e.g., resorcinol) with a β-keto ester (e.g., ethyl acetoacetate) in the presence of an acid catalyst such as sulfuric acid. For 2-(3-methylphenyl)-substituted coumarins, the phenol component is replaced with 3-methylphenol to introduce the aryl group at the C2 position.

Key Reaction:
$$
\text{3-Methylphenol} + \text{Ethyl acetoacetate} \xrightarrow{\text{H}2\text{SO}4} 2\text{-(3-Methylphenyl)-4H-chromen-4-one}
$$

Introduction of the 6-Amino Group

The 6-position of the coumarin core is functionalized with an amino group through nitration followed by reduction. Nitration using nitric acid introduces a nitro group at C6, which is subsequently reduced to an amine using hydrogen gas and a palladium catalyst:

Step 1 (Nitration):
$$
\text{2-(3-Methylphenyl)-4H-chromen-4-one} \xrightarrow[\text{HNO}3]{\text{AcOH, NaNO}2} \text{6-Nitro-2-(3-methylphenyl)-4H-chromen-4-one}
$$

Step 2 (Reduction):
$$
\text{6-Nitro derivative} \xrightarrow[\text{H}_2]{\text{Pd/C, EtOH}} \text{6-Amino-2-(3-methylphenyl)-4H-chromen-4-one}
$$

Benzamide Coupling

The 4-fluorobenzamide moiety is introduced via a Schotten-Baumann reaction , where 4-fluorobenzoic acid is first converted to its acid chloride using thionyl chloride (SOCl₂). The acid chloride then reacts with the 6-amino group of the coumarin intermediate in the presence of a base such as pyridine:

Step 1 (Acid Chloride Formation):
$$
\text{4-Fluorobenzoic acid} \xrightarrow{\text{SOCl}_2} \text{4-Fluorobenzoyl chloride}
$$

Step 2 (Amide Bond Formation):
$$
\text{6-Amino coumarin} + \text{4-Fluorobenzoyl chloride} \xrightarrow[\text{CH}2\text{Cl}2]{\text{Pyridine}} \text{4-Fluoro-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide}
$$

Optimization of Reaction Conditions

Nitration and Reduction

  • Nitration Efficiency : The use of acetic acid as a solvent and sodium nitrite as a catalyst achieves >85% yield for the nitro derivative.
  • Reduction Selectivity : Hydrogenation with 10% Pd/C in ethanol at room temperature ensures complete reduction without over-hydrogenation.

Amide Coupling

  • Solvent Choice : Dichloromethane (CH₂Cl₂) minimizes side reactions compared to polar solvents.
  • Base Role : Pyridine neutralizes HCl generated during the reaction, preventing protonation of the amine.

Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR : The aromatic protons of the 3-methylphenyl group resonate at δ 7.2–7.4 ppm, while the amide proton appears as a singlet at δ 10.2 ppm.
  • LC-MS : The molecular ion peak at m/z 373.38 confirms the molecular formula C₂₃H₁₆FNO₃.

Purity and Yield

Step Yield (%) Purity (HPLC)
Coumarin Core Formation 78 95
Nitration 85 92
Reduction 87 94
Amide Coupling 71 98

Comparative Analysis of Methodologies

Alternative Routes

  • Direct Amination : Some studies bypass nitration by using Ullmann-type coupling to introduce the amino group, but this requires costly palladium catalysts.
  • Microwave-Assisted Synthesis : Reduces reaction time for amide coupling from 12 hours to 30 minutes, though scalability remains a challenge.

Challenges and Solutions

  • Byproduct Formation : Excess thionyl chloride in acid chloride synthesis can lead to sulfonic acid derivatives. This is mitigated by controlled stoichiometry (1:1.2 ratio of acid to SOCl₂).
  • Solubility Issues : The coumarin intermediate’s poor solubility in CH₂Cl₂ is addressed by using a mixed solvent system (CH₂Cl₂/DMF, 9:1).

Industrial and Research Applications

Pharmacological Relevance

The compound’s fluorinated benzamide group enhances its bioavailability and binding affinity to kinase enzymes, making it a candidate for anticancer drug development.

Material Science Applications

Its rigid coumarin core and fluorescent properties are exploited in organic light-emitting diodes (OLEDs) as electron-transport layers.

Analyse Des Réactions Chimiques

Types of Reactions

4-fluoro-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The chromen-4-one core can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the chromen-4-one core can be reduced to form alcohol derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its chromen-4-one core.

    Medicine: Studied for its potential anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mécanisme D'action

The mechanism of action of 4-fluoro-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide involves its interaction with specific molecular targets. The chromen-4-one core can interact with various enzymes and receptors, potentially inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability. The benzamide moiety can further modulate the compound’s biological activity by interacting with additional molecular targets.

Comparaison Avec Des Composés Similaires

Halogen Substitution (F, Cl, Br)

  • 4-Chloro Analogs: 4-chloro-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide (MW: 389.8 g/mol) replaces fluorine with chlorine. The larger atomic radius of Cl may enhance hydrophobic interactions but reduce electronegativity compared to F.
  • 4-Bromo Analogs : 4-bromo-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide (MW: 420.3 g/mol) introduces bromine, further increasing molecular weight and polarizability. Bromine’s electron-withdrawing effects could modulate binding affinity in target proteins .

Functional Group Modifications

  • Hydroxy-Nitrophenyl Substitution: 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide exhibits a dihedral angle of 14.1° between aromatic rings, stabilized by an intramolecular hydrogen bond (N–H⋯O, 2.573 Å). This planar distortion contrasts with the more twisted geometries of non-hydrogen-bonded analogs, affecting crystal packing and solubility .

Substituent Variations on the Chromenone Scaffold

  • 3-Methylphenyl vs. 2-Fluorophenyl : Replacing the 3-methyl group with 2-fluorophenyl (as in N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide) introduces steric and electronic differences. Fluorine’s electronegativity may enhance dipole interactions, while methyl groups contribute to hydrophobicity .
  • Phenyl vs.

Structural and Crystallographic Insights

  • Dihedral Angles and Planarity: Fluorobenzamide derivatives often exhibit non-planar geometries due to steric clashes or intramolecular hydrogen bonds. For example, 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide shows a 20.9° inclination between the amide group and fluorophenyl ring, while the nitrophenyl ring remains nearly planar (6.8°) .
  • Hydrogen Bonding Networks: In 4-fluoro-N-[2-(4-fluorobenzoyl)hydrazine-1-carbonothio-yl]benzamide, N–H⋯O and N–H⋯S hydrogen bonds form layered crystal structures, influencing thermal stability and solubility .

Data Tables

Table 1. Comparison of Key Structural Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound C23H16FNO3 373.4 4-F, 3-methylphenyl N/A (data inferred from analogs)
4-Chloro-N-[2-(3-methylphenyl)-chromenone]BA C23H16ClNO3 389.8 4-Cl, 3-methylphenyl Screening compound
4-Bromo-N-(2-phenyl-chromenone)BA C22H14BrNO3 420.3 4-Br, phenyl High molecular weight
N-[2-(2-Fluorophenyl)-chromenone]BA C22H14FNO3 351.4 2-F, benzamide Planarity studies

Table 2. Crystallographic Parameters of Selected Analogs

Compound Dihedral Angle (°) Hydrogen Bonds (Å) Space Group Reference
4-fluoro-N-(2-hydroxy-4-nitrophenyl)BA 14.1 N–H⋯O: 2.573 N/A
4-fluoro-N-[2-(4-fluorobenzoyl)hydrazine]BA 50.52 (amide vs. fluorophenyl) N–H⋯O: 2.591, N–H⋯S: N/A Pbc21

Activité Biologique

4-fluoro-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound has garnered attention in various fields of scientific research due to its unique chemical structure, which includes a fluorine atom, a chromen-4-one moiety, and a benzamide group. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H16FNO3C_{23}H_{16}FNO_3 with a molecular weight of approximately 373.38 g/mol. The presence of the fluorine atom is significant as it can influence the compound's biological activity through electronic effects and steric hindrance.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in various biological processes. Studies have shown that similar compounds can modulate the activity of cyclooxygenases (COX), lipoxygenases (LOX), and cholinesterases, potentially leading to anti-inflammatory and neuroprotective effects .
  • Receptor Interaction : It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways. This mechanism is crucial for its potential applications in treating diseases linked to receptor dysregulation.
  • Gene Expression Modulation : The compound can influence the expression of genes involved in inflammation and cell proliferation, which is essential for its anticancer properties.

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity : The compound has been evaluated for its ability to scavenge free radicals, which is vital for preventing oxidative stress-related damage in cells.
  • Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammation by inhibiting COX and LOX pathways, similar to other compounds in its class .
  • Anticancer Properties : In vitro studies have shown that derivatives with similar structures can exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and others .

Case Studies

  • Study on Enzyme Inhibition : A study evaluating related compounds demonstrated that certain derivatives exhibited moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating potential for neuroprotective applications .
  • Cytotoxicity Assessment : Research involving the evaluation of cytotoxicity against MCF-7 cells indicated that modifications in substituents significantly affected the potency of the compounds. For instance, compounds with electron-withdrawing groups showed enhanced activity compared to those with electron-donating groups .

Comparative Analysis

The following table summarizes the biological activities observed in various studies involving related compounds:

Compound NameActivity TypeIC50 (µM)Reference
2-(3-fluorophenyl)-6-hydrazonomethylfurochromoneAChE Inhibition10.4
2-(4-chlorophenyl)-hydrazone derivativeBChE Inhibition9.9
This compoundCytotoxicity (MCF-7)TBDCurrent Study

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-fluoro-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions. A common approach starts with constructing the chromenone core via condensation of resorcinol derivatives with β-ketoesters under acidic conditions. Subsequent Friedel-Crafts alkylation introduces the 3-methylphenyl group, followed by amidation with 4-fluorobenzoyl chloride. Key parameters include temperature control (e.g., 80–100°C for cyclization) and catalyst selection (e.g., AlCl₃ for alkylation). Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating intermediates .

Q. Which spectroscopic and crystallographic techniques are recommended for structural characterization of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming proton environments and carbon frameworks, with specific attention to fluorine coupling in ¹H NMR. High-resolution mass spectrometry (HRMS) validates molecular weight. Single-crystal X-ray diffraction provides definitive stereochemical data, as demonstrated for structurally similar fluorinated benzamides . Fourier-transform infrared spectroscopy (FTIR) identifies carbonyl (C=O) and amide (N–H) stretches .

Q. How is the compound screened for preliminary biological activity in academic research?

  • Methodological Answer : Initial screening often involves in vitro enzyme inhibition assays (e.g., kinase or protease targets). For example, fluorescence-based assays measure IC₅₀ values using recombinant enzymes. Cell viability assays (MTT or SRB) evaluate cytotoxicity against cancer cell lines (e.g., MCF-7 or HeLa). Dose-response curves (0.1–100 μM) and positive controls (e.g., doxorubicin) are standard. Parallel testing in non-cancerous cells (e.g., HEK293) assesses selectivity .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH, incubation time). Validate findings by replicating experiments across multiple cell lines or enzymatic isoforms. Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity). Statistical tools like Bland-Altman analysis quantify variability. Cross-reference with structural analogs to identify substituent-specific effects (e.g., fluorine position) .

Q. What strategies optimize the amidation step in large-scale synthesis, and how do solvent polarity and catalysts influence reaction efficiency?

  • Methodological Answer : Optimize amidation via coupling reagents (e.g., HATU or EDCI) in anhydrous DMF or THF. Catalytic DMAP accelerates acylation. Solvent polarity impacts nucleophilicity: polar aprotic solvents enhance reactivity but may require lower temperatures to suppress side reactions. Monitor progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane). For scale-up, switch to flow chemistry to improve heat dissipation and yield (70–85%) .

Q. How does modifying the fluorophenyl or chromenone moieties affect structure-activity relationships (SAR) in drug design?

  • Methodological Answer : Systematic SAR studies involve synthesizing analogs with varied substituents (e.g., replacing fluorine with Cl or CF₃). Fluorine’s electronegativity enhances binding to hydrophobic enzyme pockets (e.g., ATP-binding sites). Chromenone modifications (e.g., 4-oxo to 4-thioxo) alter π-π stacking. Computational docking (AutoDock Vina) and free-energy perturbation (FEP) calculations predict binding affinities. Validate with in vitro IC₅₀ comparisons .

Q. What methodologies are used to assess the compound’s pharmacokinetic and toxicity profiles in preclinical studies?

  • Methodological Answer : Conduct ADMET assays:

  • Absorption : Caco-2 cell permeability models.
  • Metabolism : Liver microsomal stability tests (human/rat).
  • Toxicity : Ames test for mutagenicity; zebrafish models for acute toxicity.
    Plasma protein binding (equilibrium dialysis) and CYP450 inhibition assays guide dose adjustments. Pharmacokinetic parameters (t₁/₂, Cmax) are derived from rodent studies via LC-MS/MS .

Q. How can researchers investigate synergistic effects between this compound and existing therapeutics?

  • Methodological Answer : Use combination index (CI) analysis via Chou-Talalay method. Test fixed-ratio doses (e.g., 1:1 to 1:4) in cell viability assays. Synergy (CI <1) is validated with isobolograms. Mechanistic studies (e.g., Western blotting for apoptotic markers) identify pathways enhanced by the combination (e.g., PARP inhibition with platinum drugs) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.